molecular formula C7H4N2O4 B14864002 4-Nitropyridine-2,6-dicarbaldehyde

4-Nitropyridine-2,6-dicarbaldehyde

Cat. No.: B14864002
M. Wt: 180.12 g/mol
InChI Key: FPKPDMGWHRWCAN-UHFFFAOYSA-N
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Description

4-Nitropyridine-2,6-dicarbaldehyde is an organic compound with the molecular formula C7H4N2O4 and a molecular weight of 180.12 g/mol It is a derivative of pyridine, characterized by the presence of nitro and aldehyde functional groups at the 4 and 2,6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitropyridine-2,6-dicarbaldehyde typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl3) to yield the final product .

Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic and potentially explosive nitration products, allowing for the safe scale-up of this compound production .

Chemical Reactions Analysis

Types of Reactions: 4-Nitropyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

4-Nitropyridine-2,6-dicarbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: It is used in the development of fluorescent probes and sensors for biological imaging.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules with antimicrobial and anticancer properties.

    Industry: It is utilized in the production of advanced materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-Nitropyridine-2,6-dicarbaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the aldehyde groups can form Schiff bases with amines, leading to the formation of various bioactive compounds. These interactions can modulate molecular pathways and cellular processes, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 4-Nitropyridine-2,6-dicarbaldehyde’s combination of nitro and aldehyde functional groups provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs. This makes it a valuable intermediate in the synthesis of diverse organic compounds and materials .

Properties

Molecular Formula

C7H4N2O4

Molecular Weight

180.12 g/mol

IUPAC Name

4-nitropyridine-2,6-dicarbaldehyde

InChI

InChI=1S/C7H4N2O4/c10-3-5-1-7(9(12)13)2-6(4-11)8-5/h1-4H

InChI Key

FPKPDMGWHRWCAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C=O)[N+](=O)[O-]

Origin of Product

United States

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